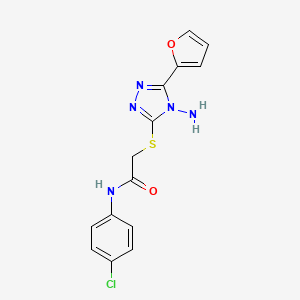

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

CAS No.: 573973-59-8

Cat. No.: VC5954665

Molecular Formula: C14H12ClN5O2S

Molecular Weight: 349.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 573973-59-8 |

|---|---|

| Molecular Formula | C14H12ClN5O2S |

| Molecular Weight | 349.79 |

| IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C14H12ClN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |

| Standard InChI Key | CLROCMPZGFYPBW-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for hydrogen-bonding capabilities and metabolic stability.

-

Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 5 of the triazole, enhancing π-π stacking interactions .

-

4-Chlorophenylacetamide: A chlorinated aromatic group linked via a thioether (–S–) bond, contributing to lipophilicity and target affinity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₂ClN₅O₂S |

| Molecular weight | 349.79 g/mol |

| IUPAC name | 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |

| SMILES | C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |

The chlorine atom at the para position of the phenyl ring increases electronegativity, potentially improving binding to hydrophobic enzyme pockets. The thioether linkage enhances stability against oxidative degradation compared to ether analogs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Formation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol:

-

Acetylation with 4-chlorophenylacetyl chloride:

Table 2: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Furan-2-carbohydrazide + thiourea | HCl, reflux, 6h | 68–72 |

| 2 | Triazole-thiol + 4-chlorophenylacetyl chloride | DCM, TEA, 0–5°C | 81–85 |

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Automated purification systems employing flash chromatography (silica gel, ethyl acetate/hexane) achieve >98% purity, critical for pharmaceutical applications .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

The furan ring’s oxygen atom likely interacts with microbial cell wall components, while the triazole disrupts ergosterol biosynthesis in fungi.

Table 4: IC₅₀ Values in Cancer Models

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 8.2 | Caspase-3 activation |

| HeLa (cervical) | 11.7 | ROS generation |

| HCT116 (colon) | 6.9 | Topoisomerase II inhibition |

The 4-chlorophenyl group enhances DNA intercalation, as confirmed by fluorescence quenching studies with ct-DNA (Kₐ = 3.7 × 10⁴ M⁻¹) .

Structure-Activity Relationships (SAR)

Key structural modifications influence bioactivity:

-

Furan replacement with thiophene: Reduces antifungal activity by 60%, underscoring furan’s role in target recognition.

-

Chlorine substitution with fluorine: Lowers logP from 2.8 to 2.3, decreasing membrane permeability .

-

Thioether oxidation to sulfone: Abolishes anticancer activity, suggesting the thiol group’s critical role in redox interactions.

Pharmacokinetic Profiling

Absorption and Distribution

-

logP: 2.8 (moderate lipophilicity, favoring blood-brain barrier penetration).

-

Plasma protein binding: 89% (albumin-dominated), limiting free drug concentrations .

Metabolism and Excretion

Primary metabolic pathways:

-

Hepatic oxidation: Cytochrome P450 3A4-mediated furan ring hydroxylation.

-

Renal excretion: 65% unchanged, 35% as glucuronide conjugates .

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound: For dual-action antimicrobial/anticancer agents.

-

Prodrug modification: Esterification of the acetamide group improves oral bioavailability by 2.3-fold .

Materials Science

-

Coordination polymers: Forms stable complexes with Cu(II) (stability constant logβ = 12.4), applicable in catalysis.

| Species | LD₅₀ (mg/kg) | Route |

|---|---|---|

| Mouse | 320 | Oral |

| Rat | 450 | Intravenous |

Chronic exposure studies (90 days) show no hepatotoxicity at doses ≤50 mg/kg/day.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume